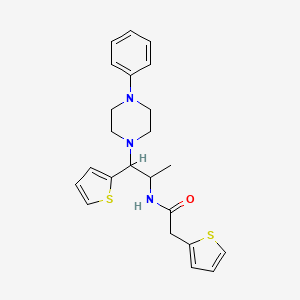
2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a pyrrolidinone moiety, which can enhance its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the quinazoline intermediate with a pyrrolidinone derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the intermediate with N-methylacetamide under conditions that promote amide bond formation, such as the use of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. The pyrrolidinone moiety can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL derivatives: These compounds share the quinazoline core and pyrrolidinone moiety but differ in their substituents, leading to variations in their biological activity and properties.
Quinazoline-based inhibitors: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but have different substituents and mechanisms of action.
Uniqueness
2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is unique due to its specific combination of the quinazoline core and pyrrolidinone moiety, which can confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C28H26N4O4 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
2-[4-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C28H26N4O4/c1-29-25(33)17-19-8-14-22(15-9-19)32-27(35)23-5-2-3-6-24(23)31(28(32)36)18-20-10-12-21(13-11-20)30-16-4-7-26(30)34/h2-3,5-6,8-15H,4,7,16-18H2,1H3,(H,29,33) |
InChI 键 |
IKLDBAKPVNBKEH-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N5CCCC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexyl 7-(4-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14996985.png)
![7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14996987.png)
![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14996990.png)
![3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14996991.png)

![3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14997012.png)
![2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol](/img/structure/B14997023.png)
![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B14997028.png)
![8-(4-ethoxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997034.png)
![2-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997043.png)
![Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B14997051.png)
![2,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14997056.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B14997075.png)
